3-Cyclohexyl-2-(methylthio)-4(3H)-quinazolinone belongs to the 4(3H)-quinazolinone family, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and wide range of applications in scientific research. [] This family displays a core quinazolinone structure with various substituents at positions 2, 3, and on the benzene ring, influencing their specific properties and applications.
3-Cyclohexyl-2-methylsulfanylquinazolin-4-one is a compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This compound features a cyclohexyl group and a methylsulfanyl group, which contribute to its unique properties. Quinazolinones have been studied for their potential applications in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents.
3-Cyclohexyl-2-methylsulfanylquinazolin-4-one can be classified as:
The synthesis of 3-cyclohexyl-2-methylsulfanylquinazolin-4-one typically involves a multi-step process. The primary method includes the reaction of cyclohexyl amine with hydrazine derivatives, followed by cyclization to form the quinazolinone core.
The synthesis pathway can be summarized as follows:
The molecular structure of 3-cyclohexyl-2-methylsulfanylquinazolin-4-one consists of a quinazolinone ring system substituted with a cyclohexyl group and a methylsulfanyl group. The molecular formula is , indicating a molecular weight of approximately 244.35 g/mol.
The primary chemical reactions involving 3-cyclohexyl-2-methylsulfanylquinazolin-4-one include:
In pharmacological studies, compounds derived from this quinazolinone framework have shown promising results in reducing pain and inflammation while exhibiting lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
The mechanism of action for 3-cyclohexyl-2-methylsulfanylquinazolin-4-one primarily involves inhibition of specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.
Studies indicate that compounds within this class can modulate inflammatory pathways effectively while demonstrating a favorable safety profile .
3-Cyclohexyl-2-methylsulfanylquinazolin-4-one has several applications in medicinal chemistry:
The quinazolin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidin-4(3H)-one moiety. This core exhibits remarkable structural versatility, enabling substitutions at positions 2, 3, and 6–8, which directly modulate electronic distribution, lipophilicity, and binding affinity to biological targets [2] [6]. Its planar configuration facilitates π-π stacking interactions with enzymes and receptors, while the lactam group (C=O at C4) provides hydrogen-bonding capabilities critical for target engagement [1]. Functionally, quinazolin-4-ones serve as multifunctional pharmacophores with documented roles in inhibiting tyrosine kinases, dihydrofolate reductase (DHFR), cyclooxygenase (COX), and tubulin polymerization [5] [7]. This adaptability underpins their broad pharmacological profile, spanning anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities [2] [6].
Table 1: Influence of Substituents on Quinazolin-4-one Bioactivity
Position | Common Substituents | Biological Impact | Example Derivatives |
---|---|---|---|
2 | Methyl, Methylsulfanyl, Styryl | Modulates electron density; electron-donating groups enhance tubulin inhibition | 2-Styryl derivatives (antitubulin agents) [5] |
3 | Cycloalkyl, Aryl, Alkyl | Governs pharmacokinetics; cyclohexyl boosts lipophilicity and membrane penetration | 3-Cyclohexyl derivatives (analgesics) [1] |
6–8 | Halogens, Methoxy, Nitro | Alters steric/electronic properties; bromo/chloro substituents amplify anticancer effects | 6-Bromoquinazolinones (COX-II inhibitors) [2] |
The bioactivity of 3-cyclohexyl-2-methylsulfanylquinazolin-4-one is driven by synergistic effects of its C3 and C2 substituents:
Molecular dynamics simulations indicate the methylsulfanyl group’s sulfur atom forms Van der Waals contacts with Leu352 and Val523 in COX-II, while the cyclohexyl group occupies a hydrophobic subpocket near Phe504 [6].
Quinazolinone therapeutics evolved through three key phases:
Table 2: Milestones in Quinazolinone Therapeutic Development
Era | Key Advancement | Representative Compound | Application |
---|---|---|---|
Pre-1970s | Vasicine isolation | Vasicine (natural alkaloid) | Bronchodilation [6] |
1980s–1990s | α1-Adrenoreceptor antagonists | Prazosin (2-piperazinylquinazoline) | Hypertension [7] |
2000s | Cyclohexyl anti-inflammatory agents | 3-Cyclohexyl-2-hydrazinoquinazolin-4-one | Analgesia (ulcer-sparing) [1] |
2010s | EGFR kinase inhibitors | Erlotinib (3-ethynylphenyl-4-anilinoquinazoline) | NSCLC therapy [7] |
2020s | Pharmacokinetically optimized C3 cycloalkyls | 3-Cyclohexyl-2-methylsulfanylquinazolin-4-one | Anticancer scaffold [4] |
Patent WO2006105081A2 (2006) exemplifies pharmacokinetic optimization, disclosing cyclohexyl-containing quinazolinones with improved metabolic stability via reduced CYP3A4 affinity [4]. Current research exploits the 2-methylsulfanyl group for click chemistry-derived hybrids targeting EGFR and tubulin, positioning 3-cyclohexyl-2-methylsulfanylquinazolin-4-one as a versatile intermediate for next-generation kinase inhibitors and anti-inflammatories [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7